(R)-(+)-2-Bromopropionic acid
Overview
Description
®-(+)-2-Bromopropionic acid is a chiral organic compound with the molecular formula C3H5BrO2 It is an enantiomer of 2-bromopropionic acid, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-2-Bromopropionic acid can be synthesized through several methods. One common approach involves the bromination of propionic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired enantiomer.
Another method involves the use of chiral catalysts or chiral auxiliaries to induce asymmetry during the synthesis. For example, the use of chiral amines or chiral alcohols can help in obtaining the ®-enantiomer with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of ®-(+)-2-Bromopropionic acid often involves large-scale bromination reactions. The process is optimized to maximize yield and minimize the formation of by-products. Industrial production may also employ continuous flow reactors to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Bromopropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropionic acid.
Reduction Reactions: The compound can be reduced to form 2-propionic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of ®-(+)-2-Bromopropionic acid can yield 2-bromoacetic acid under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: 2-Hydroxypropionic acid.
Reduction: 2-Propionic acid.
Oxidation: 2-Bromoacetic acid.
Scientific Research Applications
®-(+)-2-Bromopropionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving brominated compounds.
Medicine: Research explores its potential as a precursor for pharmaceuticals and as a reagent in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which ®-(+)-2-Bromopropionic acid exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the compound is reduced to a simpler acid, while in oxidation reactions, it is converted to a more oxidized form.
The molecular targets and pathways involved in these reactions include nucleophilic attack on the carbon-bromine bond, reduction of the carbonyl group, and oxidation of the carboxylic acid group.
Comparison with Similar Compounds
Similar Compounds
2-Bromobutyric acid: Similar in structure but with an additional carbon atom in the chain.
2-Chloropropionic acid: Similar but with a chlorine atom instead of bromine.
2-Hydroxypropionic acid: The hydroxyl analog of 2-bromopropionic acid.
Uniqueness
®-(+)-2-Bromopropionic acid is unique due to its chiral nature and the presence of a bromine atom, which imparts distinct reactivity compared to its analogs. Its enantiomeric purity makes it valuable in stereochemical studies and enantioselective synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-bromopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10009-70-8 | |
Record name | 2-Bromopropionic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-bromopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOPROPIONIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that significant epimerization was observed during acylation with (S)- and (R)-2-bromopropionic acids under microwave conditions. Can you elaborate on the implications of this finding for peptide synthesis?
A1: Epimerization, the undesirable change in stereochemistry at a chiral center, is a significant concern in peptide synthesis. In this specific research [], the use of both (S)- and (R)-2-bromopropionic acids under microwave conditions during acylation led to epimerization. This finding highlights the sensitivity of stereochemistry to reaction conditions, particularly when dealing with chiral building blocks like (R)-(+)-2-bromopropionic acid. For peptide synthesis, maintaining stereochemical integrity is crucial as different stereoisomers can exhibit vastly different biological activities. Therefore, the observation of epimerization underscores the importance of carefully optimizing reaction conditions, potentially exploring alternative heating methods or protecting groups, to ensure the desired stereochemical outcome when incorporating this compound or similar chiral building blocks into peptide sequences.
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